molecular formula C6H5ClOS B1512142 1-(4-Chlorothiophen-3-YL)ethanone CAS No. 91387-31-4

1-(4-Chlorothiophen-3-YL)ethanone

Cat. No.: B1512142
CAS No.: 91387-31-4
M. Wt: 160.62 g/mol
InChI Key: IBBXNLRTRSAJEP-UHFFFAOYSA-N
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Description

1-(4-Chlorothiophen-3-yl)ethanone is an organic compound characterized by a thiophene ring substituted with a chlorine atom at the 4-position and an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorothiophen-3-yl)ethanone can be synthesized through several methods, including:

  • Halogenation: Starting with thiophene, chlorination at the 4-position can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

  • Ketone Formation:

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and safety. Large-scale reactors are used to handle the exothermic reactions involved in the halogenation and acylation steps.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Chlorothiophen-3-yl)ethanoic acid.

  • Reduction: 1-(4-Chlorothiophen-3-yl)ethanol.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorothiophen-3-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Chlorothiophen-3-yl)ethanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(4-Chlorothiophen-3-yl)ethanone is similar to other chlorinated thiophenes, such as 1-(4-chlorothiophen-2-yl)ethanone and 1-(5-chlorothiophen-2-yl)ethanone. These compounds differ in the position of the chlorine atom on the thiophene ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.

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Properties

IUPAC Name

1-(4-chlorothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXNLRTRSAJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857336
Record name 1-(4-Chlorothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91387-31-4
Record name 1-(4-Chlorothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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